molecular formula C15H16N4O3S B5756610 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5756610
M. Wt: 332.4 g/mol
InChI Key: BVJKNLXNJSESAW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. This inhibition can lead to the suppression of tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes and signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when conducting experiments with this compound.

Future Directions

There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide. One area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, the potential applications of this compound in the fields of fluorescence imaging and photodynamic therapy warrant further investigation.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide as a yellow solid.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-15(2,3)13-17-18-14(23-13)16-12(20)9-6-10-4-7-11(8-5-10)19(21)22/h4-9H,1-3H3,(H,16,18,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJKNLXNJSESAW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

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